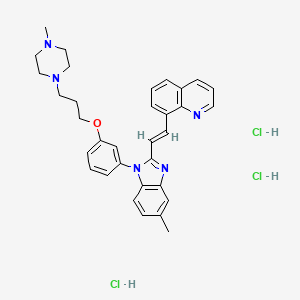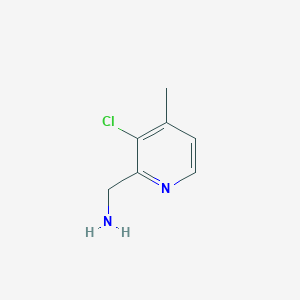
(3-Chloro-4-methylpyridin-2-YL)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring substituted with a chlorine atom at the third position, a methyl group at the fourth position, and a methanamine group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylpyridine with formaldehyde and ammonia. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases to improve yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyridines with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins .
Comparación Con Compuestos Similares
3-Chloro-4-Methylpyridine: Lacks the methanamine group, making it less versatile in certain reactions.
4-Methylpyridin-2-ylmethanamine: Lacks the chlorine atom, which can affect its reactivity and applications.
3-Chloro-2-Methylpyridine: Different substitution pattern, leading to different chemical properties
Uniqueness: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both the chlorine and methanamine groups are required .
Propiedades
Fórmula molecular |
C7H9ClN2 |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
(3-chloro-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3 |
Clave InChI |
CFVFJDOSRCJRNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


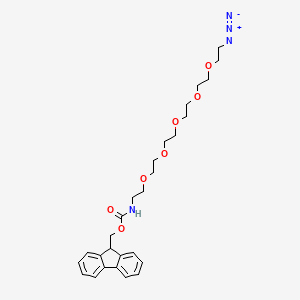
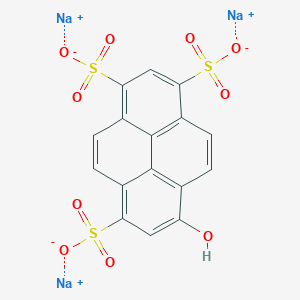
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)
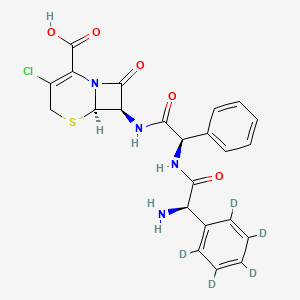
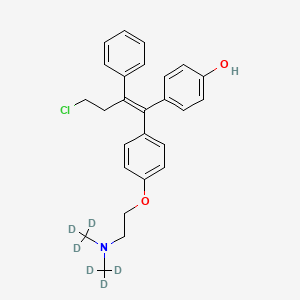
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
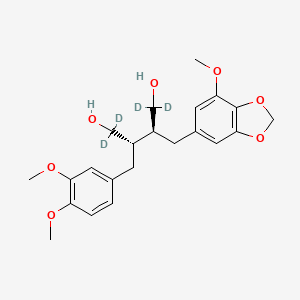
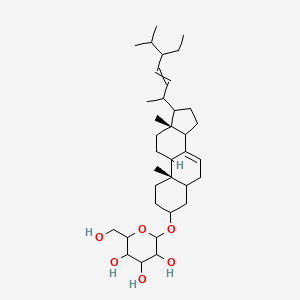
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)


